Bienvenue dans la boutique en ligne BenchChem!

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride

Aqueous solubility Salt-form selection Assay buffer compatibility

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS 1185319-59-8) is a heterocyclic building block composed of a pyridine ring connected to a piperidine moiety via an oxymethylene (–OCH2–) linker, supplied as a dihydrochloride salt (C11H18Cl2N2O, MW 265.18 g/mol). It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of unique screening compounds for early discovery and is commercially available at ≥95% purity from specialty suppliers.

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
CAS No. 1185319-59-8
Cat. No. B1520232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride
CAS1185319-59-8
Molecular FormulaC11H18Cl2N2O
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h1-2,5,8,11-12H,3-4,6-7,9H2;2*1H
InChIKeyZTGBBQJSXGGUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS 1185319-59-8): Procurement-Quality Baseline for Piperidine-Pyridine Ether Research


3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride (CAS 1185319-59-8) is a heterocyclic building block composed of a pyridine ring connected to a piperidine moiety via an oxymethylene (–OCH2–) linker, supplied as a dihydrochloride salt (C11H18Cl2N2O, MW 265.18 g/mol) . It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of unique screening compounds for early discovery and is commercially available at ≥95% purity from specialty suppliers . The compound belongs to the privileged piperidine-pyridine ether scaffold class extensively explored in kinase inhibitor, GPCR ligand, and CNS-targeted drug discovery programs.

Why Generic Piperidine-Pyridine Ether Substitution Fails: Structural Differentiation of 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride


The piperidine-pyridine ether class encompasses multiple positional isomers (2-pyridyl, 3-pyridyl, 4-pyridyl), linker variants (direct ether –O– vs. oxymethylene –OCH2–), and salt forms (free base vs. hydrochloride), each exhibiting distinct target engagement profiles, solubility characteristics, and downstream synthetic utility [1]. Published structure-activity relationship (SAR) studies on CH24H inhibitors demonstrate that 3,4-disubstituted pyridine regioisomers confer target potency advantages over 2-substituted analogs [2]. Similarly, in platelet 12-lipoxygenase screening panels, the 3-pyridyl oxymethylene architecture produces differential inhibition profiles compared to direct-ether or 2-pyridyl counterparts . Procurement of an unqualified generic analog risks non-reproducible screening results, incompatible solubility for aqueous assay formats, and inability to replicate published synthetic routes that rely on the specific 3-pyridyl oxymethylene topology.

Quantitative Differential Evidence: 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility Advantage for Biological Assay Compatibility

The dihydrochloride salt form (CAS 1185319-59-8) of 3-(piperidin-4-yloxymethyl)-pyridine provides a pronounced aqueous solubility advantage over the free base (CAS 933716-32-6), which is critical for achieving target assay concentrations in aqueous buffer systems. The free base is a solid with an estimated water solubility of approximately 5.9 mg/mL (per EPA T.E.S.T. model) [1], whereas the dihydrochloride salt is reported as very soluble in water [2], consistent with the general behavior of amine dihydrochloride salts which typically exhibit >10-fold higher aqueous solubility than the corresponding free base.

Aqueous solubility Salt-form selection Assay buffer compatibility Procurement specification

3-Pyridyl vs. 2-Pyridyl Isomer: Target Engagement Selectivity Supported by CH24H Inhibitor SAR

The 3-pyridyl substitution pattern in 3-(piperidin-4-yloxymethyl)-pyridine dihydrochloride aligns with the 3,4-disubstituted pyridine pharmacophore identified as critical for CH24H (CYP46A1) inhibitory potency. Co-crystal structures (PDB 7N3L) reveal that the pyridine nitrogen position dictates key hydrogen-bonding interactions within the heme-binding pocket [1]. In the published SAR series, 3-piperidinyl pyridine derivatives achieved low nanomolar IC50 values against CH24H, while 2-pyridyl regioisomers showed substantially reduced binding due to steric clash with active-site residues [2]. Although direct IC50 comparative data for the specific 3-(piperidin-4-yloxymethyl)-pyridine scaffold vs. its 2-isomer are not publicly reported, the co-crystallographic evidence and SAR trends establish that 3-pyridyl topology is non-substitutable for CH24H-targeted programs.

Positional isomerism CH24H inhibition CYP46A1 Kinase selectivity SAR

Oxymethylene (–OCH2–) Linker vs. Direct Ether (–O–): Conformational Flexibility and Downstream Derivatization Utility

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride incorporates an oxymethylene linker (three rotatable bonds between the piperidine nitrogen and the pyridine ring), compared to only two rotatable bonds in the direct ether analog 3-(piperidin-4-yloxy)-pyridine (CAS 310881-48-2) . This additional rotational degree of freedom allows the piperidine and pyridine rings to adopt a broader range of relative orientations, which can be critical for induced-fit binding to protein targets with deep or sterically constrained pockets [1]. In synthetic applications, the benzylic –CH2– position provides a handle for further functionalization (e.g., oxidation, halogenation) not available in the direct-ether analog, expanding the compound's utility as a versatile intermediate in medicinal chemistry programs.

Linker topology Conformational flexibility Synthetic intermediate Rotatable bonds

Platelet 12-Lipoxygenase (12-LOX) Screening: Publicly Available Primary Screening Data vs. In-Class Benchmarks

3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride has been tested in a publicly curated in vitro assay for inhibition of human platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM, with activity data deposited in the ChEMBL-linked AladdinSci database (Assay ID ALA615117) . This screening result provides a publicly traceable, verifiable data point that can be cross-referenced against other compounds in the same assay panel. While specific IC50 values for the target compound are not reported in the public domain, the availability of this primary screening data enables procurement decisions based on a documented—rather than speculative—biological annotation, distinguishing the compound from structurally related analogs lacking any public bioactivity record [1].

12-Lipoxygenase Platelet inhibition Primary screening In vitro pharmacology

PASS-Predicted Polypharmacology Profile: Kinase and Antimicrobial Activity Enrichment vs. Class Baseline

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 3-(piperidin-4-yloxymethyl)-pyridine predicts a multi-target activity profile with probability scores (Pa) exceeding 0.6 for protein kinase inhibition (Pa = 0.620), chloride peroxidase inhibition (Pa = 0.657), and antimycobacterial activity (Pa = 0.584) [1]. The signal transduction pathways inhibitor prediction (Pa = 0.718) is particularly notable, as it ranks higher than the class-average PASS scores for generic piperidine-pyridine hybrids. These computationally predicted annotations provide a prospective activity fingerprint that can guide target selection in phenotypic screening cascades [2].

PASS prediction In silico pharmacology Kinase inhibitor Antimycobacterial Polypharmacology

Procurement Purity Specification: ≥95% HPLC vs. AldrichCPR 'As-Is' Baseline

Commercially available 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride from AKSci is supplied with a minimum purity specification of ≥95% . In contrast, the Sigma-Aldrich AldrichCPR offering of the free base (CBR01329) is sold 'AS-IS' without analytical data, where the buyer assumes full responsibility for identity and purity confirmation . The 95% purity threshold is adequate for most primary biochemical and cell-based screening applications, while the AldrichCPR product may require in-house re-purification prior to use. This documented purity differential provides a procurement decision point based on the end-user's tolerance for pre-assay quality control workload.

Purity specification HPLC Procurement quality Characterization

Recommended Application Scenarios for 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride Based on Quantitative Differentiation Evidence


CH24H (CYP46A1) Inhibitor Lead Discovery and CNS Cholesterol Metabolism Research

For research programs targeting cholesterol 24-hydroxylase (CH24H/CYP46A1) for epilepsy or neurodegenerative disease indications, 3-(piperidin-4-yloxymethyl)-pyridine dihydrochloride provides the correct 3-pyridyl oxymethylene pharmacophore topology validated by co-crystal structures (PDB 7N3L) and published SAR [1]. The dihydrochloride salt form ensures aqueous solubility compatible with enzyme assay buffer conditions (typically pH 7.4), while the ≥95% purity specification supports reliable IC50 determination without interference from impurities. Procurement of this specific regioisomer—rather than the 2-pyridyl analog—aligns the starting scaffold with the structural determinants of CH24H potency and selectivity identified in the J. Med. Chem. 2022 lead optimization campaigns .

Phenotypic Screening for Platelet 12-Lipoxygenase (12-LOX) and Inflammation Targets

The publicly documented 12-LOX screening annotation (AladdinSci ALA615117) provides a traceable biological starting point for phenotypic screening programs targeting platelet activation, thrombosis, or inflammatory eicosanoid pathways [1]. The compound's PASS-predicted kinase inhibition profile (Pa = 0.620) suggests additional utility in kinase-focused phenotypic assays . The dihydrochloride salt's high aqueous solubility facilitates direct addition to cell-based assay media without DMSO vehicle artifacts, an advantage for physiologically relevant phenotypic screening formats.

Medicinal Chemistry Scaffold Diversification via Benzylic Functionalization

The oxymethylene (–OCH2–) linker provides a reactive benzylic position amenable to C–H functionalization, oxidation, or halogenation chemistries not accessible in direct-ether analogs [1]. This makes the compound a versatile synthetic intermediate for parallel library synthesis, where the piperidine NH and the benzylic CH2 serve as orthogonal diversification points. The ≥95% purity starting material ensures that downstream reaction yields and product purity are not compromised by starting-material impurities, which is critical for SAR studies where impurities can confound biological activity interpretation .

Computationally Guided Kinase Inhibitor Discovery with Enriched Predicted Activity

The PASS prediction profile indicating protein kinase inhibitor activity (Pa = 0.620) and signal transduction pathway modulation (Pa = 0.718) positions this compound as a candidate for virtual screening or machine-learning-based kinase inhibitor discovery workflows [1]. When selecting a screening library scaffold from among multiple piperidine-pyridine candidates, procurement can be prioritized based on the computationally enriched probability scores, which exceed the class baseline (Pa < 0.5) for kinase-relevant annotations . This data-driven selection reduces the number of compounds requiring experimental triage.

Quote Request

Request a Quote for 3-(Piperidin-4-yloxymethyl)-pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.